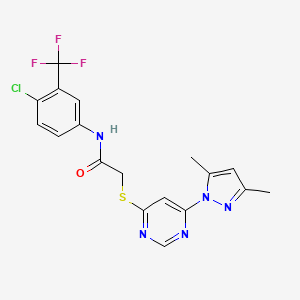

![molecular formula C14H15NOS B2884439 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone CAS No. 343375-57-5](/img/structure/B2884439.png)

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone, also known as DMPT, is a synthetic compound with a variety of applications. It is a member of the thienyl group, which is a subset of the phenyl group. DMPT has been used in scientific research as a model compound for studying the structure and reactivity of other molecules. It has also been used in biochemistry and pharmacology to study the mechanism of action of certain drugs and the biochemical and physiological effects of those drugs.

Wissenschaftliche Forschungsanwendungen

Application in Green Chemistry

Specific Scientific Field

Green Chemistry

Summary of the Application

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to the one you’re asking about, has been used as a green solvent. It’s sold under the brand name Rhodiasolv PolarClean .

Methods of Application or Experimental Procedures

Two different one-step syntheses of this compound have been developed via Michael additions using a retrosynthetic approach .

Results or Outcomes

The more advanced, solvent-free synthetic route was optimized in terms of reagent excess and base catalyst selection .

Application in Fluorescence Sensing

Specific Scientific Field

Fluorescence Sensing

Summary of the Application

3,5-Dihydroxyphenyl-5-(dimethylamino)naphthalene-1-sulfonate, another compound similar to the one you’re asking about, has been used as a fluorescence sensor for fluoride ion detection .

Methods of Application or Experimental Procedures

This compound, also referred to as sensor R1, was synthesized and characterized by 1H- and 13C-NMR, IR, HRMS, and single-crystal X-ray diffraction .

Results or Outcomes

Addition of fluoride ion to a solution of sensor R1 resulted in the appearance of a new absorption band at 310 nm, which corresponded to the deprotonated species, and quenching of the peak at an emission wavelength of 562 nm .

Application in Organic Light-Emitting Diodes

Specific Scientific Field

Organic Light-Emitting Diodes (OLEDs)

Summary of the Application

1,8-Naphthalimide (NI) derivatives, which share a similar structure to the compound you’re interested in, have been used as emissive materials in OLEDs . These materials can emit a wide range of colors and are used in digital display devices, including television screens, large flat panel computer displays, and portable appliances such as personal digital assistants, mobile phones, and handheld game consoles .

Methods of Application or Experimental Procedures

The synthesis and usage of varyingly substituted NI frameworks as luminescent host, dopant, hole-blocking, and electron-transporting materials for OLEDs have been explored .

Results or Outcomes

These materials not only emit red, orange, green, and blue colors, but also function as white emitters, which can really have an impact on reducing energy consumption .

Application in Terahertz (THz) Technology

Specific Scientific Field

Terahertz (THz) Technology

Summary of the Application

4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate, a compound similar to the one you’re asking about, has been studied for its THz properties .

Methods of Application or Experimental Procedures

The compound was synthesized and its THz properties were studied .

Results or Outcomes

The results of this study are not provided in the search results .

Application in Membrane Science

Specific Scientific Field

Membrane Science

Summary of the Application

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to the one you’re asking about, has been used as a green solvent in membrane science . This is because the use of conventional, toxic polar aprotic solvents in large quantities is unavoidable in this field .

Methods of Application or Experimental Procedures

The application of this green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery .

Results or Outcomes

The results showed similar or superior yields compared to other green solvents .

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Chalcones, which share a similar structure to the compound you’re interested in, are active lead molecules in medicinal chemistry for the discovery of new drugs . They exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .

Methods of Application or Experimental Procedures

Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones .

Results or Outcomes

A structural design like 2′-hydroxylation or 2′-, 3′-dihydroxylation, 2,3,4-trihydroxylation and 4-dimethylamino groups in chalcones is more essential and capable of possessing a wide range of pharmacological activities including antioxidant activity and antibacterial activities .

Eigenschaften

IUPAC Name |

1-[5-(dimethylamino)-4-phenylthiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-10(16)13-9-12(14(17-13)15(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQOCIZXWDOUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)N(C)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)

![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)

![1-[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2884373.png)

![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2884374.png)

![Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide](/img/structure/B2884375.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)